Superior Potency in Human PBMCs Compared to MCC950
Usnoflast demonstrates exceptional potency in human peripheral blood mononuclear cells (hPBMCs), achieving an IC50 of 4.5 nM against ATP-mediated IL-1β release . This is a key translational cell system that is more physiologically relevant than immortalized cell lines. In contrast, the widely used reference inhibitor MCC950 exhibits an IC50 of approximately 7.5-8.1 nM in mouse BMDMs and human HMDMs [1], and is notably less potent in human THP-1 cells (IC50 of 742 nM) [2]. The superior potency of Usnoflast in primary human immune cells suggests a more favorable translational profile for human disease research.
| Evidence Dimension | Inhibition of ATP-mediated IL-1β release |
|---|---|
| Target Compound Data | IC50 = 4.5 nM |
| Comparator Or Baseline | MCC950: IC50 = 7.5-8.1 nM (BMDMs/HMDMs); IC50 = 742 nM (THP-1 cells) |
| Quantified Difference | Usnoflast is ~1.7-fold more potent than MCC950 in primary macrophages and >100-fold more potent in THP-1 cells |
| Conditions | hPBMCs stimulated with ATP (Usnoflast); BMDMs/HMDMs stimulated with LPS/ATP (MCC950); THP-1 cells stimulated with nigericin/IL-1β (MCC950) |
Why This Matters
Higher potency in primary human cells reduces the required dose for in vivo studies, potentially minimizing off-target effects and improving the therapeutic window.
- [1] MedChemExpress. MCC950 (CP-456773) | NLRP3 inhibitor. Product datasheet. Accessed April 23, 2026. View Source
- [2] Li H, et al. 10. Potency of Small-Molecule NLRP3 Inhibitors in Different Cell Systems Using Different Triggers/Endpoints. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2025. Accessed April 23, 2026. View Source
